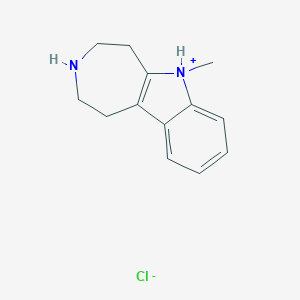

PNU 22394 Hydrochlorid

Übersicht

Beschreibung

PNU 22394 Hydrochlorid ist eine chemische Verbindung, die für ihre Rolle als Agonist für Serotoninrezeptoren, insbesondere 5-HT2C- und 5-HT2A-Rezeptoren bekannt ist . Es wurde in Tier- und Humanstudien auf seine potenziellen Auswirkungen auf die Reduzierung der Nahrungsaufnahme und die Gewichtsabnahme untersucht . Die Summenformel der Verbindung lautet C13H17ClN2, und sie hat ein Molekulargewicht von 236,74 g/mol .

Wissenschaftliche Forschungsanwendungen

PNU 22394 Hydrochlorid wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: Die Verbindung wird als Referenzstandard in der analytischen Chemie verwendet, um Serotoninrezeptor-Interaktionen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Serotoninrezeptoren in verschiedenen physiologischen Prozessen zu untersuchen.

Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Fettleibigkeit und kognitiven Störungen untersucht.

Industrie: This compound wird in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente verwendet, die auf Serotoninrezeptoren abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Agonist an Serotoninrezeptoren, insbesondere an 5-HT2C- und 5-HT2A-Rezeptoren, wirkt. Die Verbindung bindet an diese Rezeptoren, aktiviert sie und löst eine Kaskade von intrazellulären Signalwegen aus. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter reduzierte Nahrungsaufnahme und Gewichtsabnahme .

Wirkmechanismus

Target of Action

PNU 22394 hydrochloride primarily targets serotonin 5-HT2 receptors . It has the strongest binding affinity for 5-HT2A and 5-HT2C receptors, and slightly weaker for 5-HT2B . It is only a full agonist at 5-ht2c, but a partial agonist at 5-ht2a and 5-ht2b .

Mode of Action

As an agonist, PNU 22394 hydrochloride binds to its target receptors (5-HT2A, 5-HT2B, and 5-HT2C) and activates them . This activation triggers a series of biochemical reactions within the cell, leading to various physiological effects.

Biochemical Pathways

The activation of 5-HT2 receptors by PNU 22394 hydrochloride leads to the stimulation of various biochemical pathways. These pathways are involved in a wide range of physiological processes, including mood regulation, appetite control, and cognitive functions .

Result of Action

The activation of 5-HT2 receptors by PNU 22394 hydrochloride has been shown to reduce food intake in rats and produce anorectic effects in humans . This suggests that the compound may have potential therapeutic applications in the treatment of obesity and related conditions.

Biochemische Analyse

Biochemical Properties

PNU 22394 hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It binds to serotonin 5-HT2C receptors with high affinity, exhibiting agonistic activity. Additionally, it partially activates serotonin 5-HT2A and 5-HT2B receptors . These interactions influence various biochemical pathways, including those involved in neurotransmission and neuromodulation .

Cellular Effects

PNU 22394 hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with serotonin receptors . This compound can alter gene expression and cellular metabolism, leading to changes in cellular activities such as neurotransmitter release and synaptic plasticity . In animal studies, PNU 22394 hydrochloride has been shown to reduce food intake and induce weight loss .

Molecular Mechanism

The molecular mechanism of PNU 22394 hydrochloride involves its binding interactions with serotonin receptors. As an agonist at serotonin 5-HT2C receptors, it activates these receptors, leading to downstream signaling events . The partial agonistic activity at serotonin 5-HT2A and 5-HT2B receptors also contributes to its overall effects . These interactions result in changes in gene expression and modulation of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PNU 22394 hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. PNU 22394 hydrochloride is stable under specific storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential sustained impacts on neurotransmission and behavior .

Dosage Effects in Animal Models

The effects of PNU 22394 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its agonistic activity on serotonin receptors, leading to reduced food intake and weight loss . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

PNU 22394 hydrochloride is involved in metabolic pathways related to serotonin signaling. It interacts with enzymes and cofactors that regulate serotonin synthesis, release, and reuptake . These interactions can affect metabolic flux and alter levels of serotonin and other related metabolites .

Transport and Distribution

Within cells and tissues, PNU 22394 hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can influence its overall activity and effects .

Subcellular Localization

The subcellular localization of PNU 22394 hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with serotonin receptors and other biomolecules, ultimately influencing its biochemical and cellular effects .

Vorbereitungsmethoden

Die Synthese von PNU 22394 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschten Substituenten einzuführen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.

Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, um die Methylgruppe und andere Substituenten einzuführen.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit der Verbindung zu verbessern

Analyse Chemischer Reaktionen

PNU 22394 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Molekül auftreten, oft unter Verwendung von Halogenierungsmitteln oder Nucleophilen

Vergleich Mit ähnlichen Verbindungen

PNU 22394 Hydrochlorid ist einzigartig in seiner hohen Affinität und Selektivität für 5-HT2C- und 5-HT2A-Rezeptoren. Ähnliche Verbindungen umfassen:

Lorcaserin: Ein weiterer 5-HT2C-Rezeptoragonist, der zur Gewichtsabnahme verwendet wird.

Tryptolin: Eine Verbindung mit ähnlicher Serotoninrezeptoraktivität.

PNU 181731: Eine verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften

This compound zeichnet sich durch seine potente agonistische Wirkung und seine Fähigkeit aus, in Tier- und Humanstudien eine signifikante Gewichtsabnahme zu bewirken .

Eigenschaften

IUPAC Name |

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIGGEUWSYESTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15923-42-9 | |

| Record name | PNU-22394 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.